2'-C-methyluridine

Description

Contextualization as a Nucleoside Analog

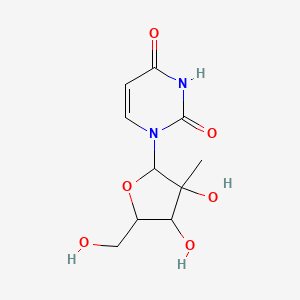

2'-C-Methyluridine is a synthetic derivative of the natural nucleoside uridine (B1682114). biosynth.com The defining feature of this analog is the addition of a methyl group at the 2'-position of the ribose sugar moiety. biosynth.com This seemingly minor alteration has profound stereoelectronic implications, influencing the sugar's conformation and its interaction with various enzymes. oup.comnih.gov

Nucleoside analogs are compounds that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. chemicalbook.com Due to their structural resemblance, these analogs can be recognized by cellular and viral enzymes involved in nucleic acid synthesis. chemicalbook.com However, their modified structure often leads to the termination of the growing nucleic acid chain or inhibits the function of essential enzymes, thereby disrupting processes like viral replication or cancer cell proliferation. chemicalbook.comnih.gov

Historical Perspective on its Discovery and Early Research Interest

The initial synthesis of 2'-C-methyl ribonucleosides dates back to the 1960s. nih.gov Early investigations into nucleoside modifications explored the impact of various substitutions on the sugar ring. The introduction of a methyl group at the 2'-position was one such modification.

Initial studies on this compound and its cytidine (B196190) counterpart revealed their potential as inhibitors of viral replication. For instance, 2'-C-methylcytidine was identified as an inhibitor of the bovine diarrhea virus (BVDV), a surrogate for the hepatitis C virus (HCV). nih.gov Furthermore, research demonstrated that this compound triphosphate could act as a chain terminator for Escherichia coli RNA polymerase. nih.gov These early findings laid the groundwork for more extensive research into the antiviral properties of this class of compounds.

Significance in the Study of Nucleic Acid Chemistry and Biology

The significance of this compound in nucleic acid chemistry and biology is multifaceted. The presence of the 2'-C-methyl group locks the sugar into a C3'-endo conformation, which is a preferred conformation for RNA. nih.gov This conformational rigidity has been a valuable tool for researchers studying the structural and functional properties of RNA.

A pivotal area of its significance lies in its role as an inhibitor of RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses. nih.govnih.gov The triphosphate form of this compound acts as a competitive inhibitor of the natural nucleotide, and its incorporation into the growing RNA chain leads to termination, thus halting viral replication. nih.gov This mechanism of action has been a cornerstone in the development of antiviral drugs.

The study of this compound and its derivatives has also provided valuable insights into the metabolic pathways of nucleosides. For example, research has shown that the cytidine analog, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), can be metabolized to the corresponding uridine analog, highlighting a secondary metabolic pathway that contributes to its antiviral activity. nih.govasm.org

The development of prodrugs, such as phosphoramidate (B1195095) derivatives of this compound, has been a major breakthrough. nih.govnih.gov These prodrugs enhance the delivery and intracellular phosphorylation of the nucleoside analog, leading to higher concentrations of the active triphosphate form and improved therapeutic efficacy. nih.govnih.gov The success of these strategies has culminated in the development of potent antiviral agents. nih.gov

Table 1: Key Research Findings on this compound and Related Analogs

| Compound/Analog | Key Finding | Reference(s) |

| This compound Triphosphate | Acts as a chain terminator of E. coli RNA polymerase. | nih.gov |

| 2'-C-Methylcytidine | Inhibits bovine diarrhea virus (BVDV), a surrogate for HCV. | nih.gov |

| β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | Potent inhibitor of HCV RNA replication; its metabolism also forms the uridine congener. | nih.govasm.org |

| β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine (Sofosbuvir prodrug active form) | Selective inhibitor of HCV NS5B polymerase. | nih.govnih.gov |

| Phosphoramidate prodrugs of this compound analogs | Show significant potency in HCV replicon assays and produce high levels of the active triphosphate in vivo. | nih.govnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKORJKMMVZAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 C Methyluridine

Strategies for the Chemical Synthesis of 2'-C-Methyluridine

The synthesis of this compound typically involves the introduction of a methyl group at the 2' position of a uridine (B1682114) precursor. This often requires careful control of stereochemistry and the use of protecting groups to ensure regioselectivity.

Diastereoselective Synthetic Approaches

Diastereoselective synthesis aims to favor the formation of one specific stereoisomer over others. For this compound, this is particularly important to control the configuration at the newly created chiral center at the 2' position.

One approach involves the diastereoselective hydrogenation of a 2'-deoxy-2'-exo-methyleneuridine intermediate. This reaction can be carried out under homogeneous conditions using a chiral rhodium catalyst, leading to the preferential formation of a specific diastereomer, such as the (2'R) isomer. researchgate.netacs.org Improvements in the synthesis of the 2'-deoxy-2'-exo-methyleneuridine substrate, coupled with optimized homogeneous hydrogenation conditions, have enabled the preparation of (2'R)-2'-deoxy-2'-C-methyluridine with high diastereoselectivity. researchgate.netacs.org For example, hydrogenation with a chiral Rh catalyst achieved a diastereomeric excess (de) of 97-98% in laboratory scale reactions, which slightly decreased to 93-95% on a larger scale. acs.org

Another strategy involves the reaction of a protected 2'-ketouridine with methyl Grignard reagents. This approach can lead to the introduction of the methyl group, and the diastereoselectivity can be influenced by the reaction conditions and the protecting groups used. acs.orgthieme-connect.com For instance, α-facial selective methylation with MeMgBr/MnCl₂ has been reported to afford 3',5'-dipivaloylated 2'-C-methyl-arabino-uridine with high diastereoselectivity. acs.orgthieme-connect.com

Catalytic hydrogenation of a 2'-deoxy-2'-C-methyleneuridine derivative has also been explored to generate mixtures of (2'R)- and (2'S)-2'-deoxy-2'-C-methyluridine. torvergata.it The ratio of the resulting diastereomers can be influenced by the choice of catalyst. For example, 10% Pd on charcoal provided a nearly 1:1 mixture, while 5% Pd on CaCO₃ resulted in a 3:1 ratio of the (2'S)/(2'R) isomers. torvergata.it

Regioselective Protection and Deprotection Strategies

Regioselective protection and deprotection of the hydroxyl groups on the ribose sugar are essential to direct chemical reactions to specific positions and prevent unwanted side reactions. For the synthesis of this compound and its derivatives, selective protection of the 3' and 5' hydroxyl groups is often employed before modifying the 2' position.

A practical 3',5'-diprotection strategy using dipivaloylation of uridine has been reported for the large-scale preparation of 2'-C-methyl-arabino-uridine. acs.orgthieme-connect.com Dipivaloylation of uridine initially yields a mixture of 3',5'- and 2',5'-dipivaloyluridine. acs.orgthieme-connect.com Treatment of this mixture with boron trifluoride etherate can lead to the crystallization-induced equilibration and precipitation of the 3',5'-dipivaloyluridine·BF₃ complex, allowing for the isolation of the desired 3',5'-protected intermediate with high purity. acs.orgthieme-connect.comthieme-connect.com

Improved protection strategies for the tertiary 2'-hydroxyl group have also been a focus in the synthesis of this compound phosphoramidites, which are important building blocks for oligonucleotide synthesis. nih.gov

Selective deprotection of protecting groups is equally crucial. For example, selective removal of a 3',5'-O-di-tert-butylsilylene group can be achieved using hydrogen fluoride (B91410) in pyridine. cam.ac.uk Various protecting groups for the base and sugar moieties are employed in nucleoside synthesis to ensure chemoselectivity and solubility. springernature.com The choice of protecting group can also influence the efficiency and outcome of deprotection steps. glenresearch.com

Scale-Up Synthesis Methodologies

The development of efficient and scalable synthesis methods is important for producing larger quantities of this compound for research and potential therapeutic applications. Kilogram-scale synthesis of 2'-C-methyl-arabino-uridine has been demonstrated using optimized procedures. acs.orgthieme-connect.comthieme-connect.com

One reported large-scale synthesis involves the 3',5'-diprotection of uridine, followed by oxidation to the 2'-ketone and subsequent α-facial selective methylation. acs.orgthieme-connect.com This three-step process has been successfully performed on a multikilogram scale, yielding the key intermediate for the synthesis of uprifosbuvir. acs.orgthieme-connect.com The oxidation step, for instance, using TEMPO/peracetic acid, has been shown to provide the dipivaloylated 2'-ketouridine in high isolated yield from uridine. thieme-connect.comthieme-connect.com

Diastereoselective homogeneous hydrogenation of 2'-deoxy-2'-exo-methyleneuridine has also been scaled up to over 10 kg, demonstrating its practicality for larger-scale production. researchgate.netacs.org Improvements in the synthesis of the starting material contributed to the smooth execution of the pilot plant scale reaction. researchgate.net

Synthesis of this compound Analogues and Derivatives

Modifications to the this compound scaffold can lead to analogues with altered properties, such as improved biological activity or modified metabolic profiles. These modifications often target specific positions on the ribose sugar or involve the introduction of different substituents.

Modifications at the 3'-Position of the Ribose Moiety

Modifications at the 3'-position of the ribose moiety of this compound can involve the introduction of various functional groups. The synthesis of this compound derivatives modified in the 3'-position has been explored to investigate structure-activity relationships. cas.czcas.czcas.cz

These modifications can include changes to the hydroxyl group or the introduction of new substituents. For example, studies have reported the synthesis of this compound derivatives with modifications such as deoxygenation, fluorination, or the introduction of methoxy (B1213986) groups at the 3'-position. cas.czcas.cz While such modifications have been synthesized, some studies have found these specific 3'-modified this compound derivatives to be inactive against a range of viruses. cas.cz

Other research has focused on the synthesis of 3'-modified nucleoside analogues, including those with branched-chain sugars, which have shown interesting biological activities. torvergata.it The introduction of a 2'-C-alkyl substituent can also serve as an intermediate for the synthesis of 2',3'-dideoxynucleoside analogues. torvergata.it

Introduction of Halogen Substituents, e.g., 2'-Fluorination

The introduction of halogen substituents, particularly fluorine, at different positions of nucleosides is a common strategy to modulate their properties. 2'-Fluorination is a significant modification that has been applied to this compound or its precursors.

The synthesis of β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine has been reported. asm.orgmdpi.comnih.gov One synthetic route involved starting from cytidine (B196190) and proceeding through protected intermediates. mdpi.comnih.gov Another method describes the reaction of a fluorinated furan (B31954) derivative with a protected pyrimidine (B1678525) base in the presence of a Lewis acid to synthesize (2'R)-2'-deoxy-2'-fluoro-2'-methyl uridine. google.com

Nucleophilic fluorination reactions, for instance, using diethylaminosulfur trifluoride (DAST), have been employed to introduce fluorine at the 2' position, although this can sometimes lead to byproducts. mdpi.com The coupling of fluorinated sugar moieties with nucleobases is also a common and often preferable strategy for synthesizing fluorinated nucleoside analogues. nih.gov

Synthesis of Phosphorylated Derivatives and Prodrug Forms

The synthesis of phosphorylated derivatives and prodrug forms of this compound is a crucial area of research, particularly in the development of antiviral and anticancer agents. Nucleoside analogs often require intracellular phosphorylation to their active triphosphate forms to exert their therapeutic effects by interfering with nucleic acid synthesis or function. However, the initial phosphorylation step by cellular kinases can be a rate-limiting factor or inefficient for certain nucleoside analogs, including some 2'-C-methylated derivatives. This has led to the development of strategies to synthesize phosphorylated forms directly or to create prodrugs that can effectively deliver the monophosphorylated or other active forms into cells.

The active form of many nucleoside analog drugs is the 5'-triphosphate. For this compound analogs, the formation of the 5'-triphosphate is essential for their inhibitory activity against viral polymerases, such as the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.govnih.gov However, the parent nucleoside this compound itself may not be efficiently phosphorylated by cellular kinases. nih.gov

One approach to overcome this limitation is the direct synthesis of phosphorylated derivatives, such as the monophosphate, diphosphate (B83284), or triphosphate. While direct synthesis of triphosphates can be challenging due to their charged nature and poor cellular permeability, monophosphates and diphosphates can serve as intermediates or be delivered via prodrug strategies.

A significant focus in the field has been the development of prodrug strategies to enhance the intracellular delivery of the monophosphorylated form of this compound analogs. The phosphoramidate (B1195095) prodrug approach is a prominent example. nih.govnih.govusu.edu These prodrugs are designed to be neutral or lipophilic to facilitate cellular uptake and then undergo intracellular cleavage by enzymes to release the active nucleoside monophosphate. This bypasses the initial, often inefficient, kinase-mediated phosphorylation step of the parent nucleoside. nih.govasm.org

For instance, studies on β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine (a related analog, also referred to as PSI-6206 or RO2433) have shown that while the nucleoside itself is not active in replicon assays, its monophosphate prodrug exhibits potent activity. nih.govasm.org This highlights the importance of delivering the phosphorylated form. The phosphoramidate prodrug PSI-7851, a pronucleotide of β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine monophosphate, was synthesized to address the poor phosphorylation of the parent nucleoside. nih.govusu.edu This prodrug demonstrated potent and pan-genotype inhibitory activity against HCV replication. nih.govusu.edu

Another example is the development of sofosbuvir (B1194449) (PSI-7977), a phosphoramidate prodrug of a 2'-deoxy-2'-alpha-fluoro-2'-beta-C-methyluridine nucleotide. nih.govacs.org Sofosbuvir is converted intracellularly to its active uridine triphosphate form, which is a potent inhibitor of the HCV NS5B polymerase. nih.govmdpi.com The synthesis of such phosphoramidate prodrugs typically involves coupling the nucleoside with a phosphoramidating reagent. nih.govresearchgate.net

Cyclic monophosphate prodrugs have also been explored for 2'-C-methyl ribonucleosides. acs.orgnih.gov These cyclic prodrugs can be synthesized by phosphorylating the nucleoside at the 5'-position and subsequently cyclizing to form a cyclic monophosphate, followed by further derivatization to create the prodrug form. acs.orgnih.gov

Detailed research findings often involve evaluating the efficiency of these synthetic methods and the biological activity of the resulting phosphorylated derivatives and prodrugs. This includes assessing their stability, cellular uptake, intracellular conversion to the active triphosphate, and inhibitory activity in cell-based assays or against isolated enzymes. For example, studies have characterized the metabolic activation of related nucleoside analogs, identifying the formation and half-lives of their phosphorylated metabolites, including triphosphate species. asm.orgnih.gov

The synthesis of these derivatives and prodrugs requires specific chemical methodologies, often involving protecting group strategies to selectively phosphorylate the 5'-hydroxyl group and coupling reactions to attach the prodrug moiety. asm.orgasm.org The stereochemistry of phosphoramidate prodrugs can also be crucial for their biological activity, and synthetic methods may aim for the preparation of specific diastereomers. nih.govasm.orgacs.org

The following table summarizes some types of phosphorylated derivatives and prodrug forms related to this compound analogs and their synthetic considerations:

| Derivative/Prodrug Type | Synthetic Approach | Key Considerations |

| 5'-Monophosphate | Direct phosphorylation, intracellular conversion from prodrugs | Often an intermediate; can be delivered via prodrugs to bypass initial kinase step. |

| 5'-Diphosphate | Enzymatic phosphorylation of monophosphate, intracellular conversion from prodrugs | Intermediate in the formation of the triphosphate. |

| 5'-Triphosphate | Enzymatic phosphorylation of diphosphate, intracellular conversion from prodrugs | The active form for many applications; direct synthesis is challenging for cellular delivery. |

| Phosphoramidate Prodrugs (e.g., ProTides) | Coupling of nucleoside with phosphoramidating reagents | Enhanced cellular uptake, intracellular release of monophosphate, stereochemistry can impact activity. nih.govasm.orgacs.org |

| Cyclic Monophosphate Prodrugs | Phosphorylation and cyclization, followed by derivatization | Alternative strategy for delivering a masked phosphate (B84403) group. acs.orgnih.gov |

Research findings have demonstrated that the choice of prodrug strategy and the specific chemical modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of this compound derivatives, leading to improved intracellular concentrations of the active triphosphate and enhanced biological activity. asm.orgresearchgate.netacs.org

Molecular and Cellular Mechanisms of Action

Enzymatic Target Interactions

2'-C-methyluridine exerts its biological effects through interactions with key enzymes involved in viral replication and nucleotide metabolism.

Inhibition of Viral RNA-Dependent RNA Polymerases (RdRp)

Viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of RNA viruses, including the Hepatitis C virus. RdRp catalyzes the synthesis of new RNA strands using an RNA template tcichemicals.commdpi.comoup.com. This compound, once converted to its active triphosphate form, can interfere with this process.

Direct Inhibition of HCV NS5B Polymerase

The NS5B protein of the Hepatitis C virus is its RNA-dependent RNA polymerase wikipedia.org. The triphosphate form of this compound, specifically β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (RO2433-TP), has been shown to be a potent inhibitor of the HCV RdRp asm.orgnih.govasm.org. It acts as a defective substrate, being incorporated into the nascent viral RNA chain by the polymerase mdpi.commdpi.com. Although it possesses a 3'-hydroxyl group, which is typically required for chain elongation, the presence of the 2'-C-methyl group is proposed to cause a steric clash that prevents the incorporation of the next incoming nucleotide, leading to chain termination mdpi.comnih.govmdpi.com.

Research findings indicate that while RO2433-TP is a potent inhibitor of HCV RdRp, another related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine 5'-triphosphate (PSI-6130-TP), is a more potent inhibitor of both wild-type and the S282T mutant HCV RdRp in enzymatic and cell-based assays asm.orgasm.org. The S282T mutation in HCV RdRp is known to confer reduced sensitivity to 2'-C-methylated nucleosides asm.orgmdpi.com.

Data on the inhibitory activity (Ki values) of RO2433-TP and PSI-6130-TP against wild-type and S282T mutant HCV RdRp highlights the differential potency and the impact of the S282T mutation:

| Compound | HCV RdRp (Wild-Type) Ki (µM) | HCV RdRp (S282T Mutant) Ki (µM) | Fold Change (S282T/WT) |

| RO2433-TP | 0.42 asm.org | 22 asm.org | 23.7 asm.org |

| PSI-6130-TP | More potent than RO2433-TP asm.org | More potent than RO2433-TP asm.org | 7.5 asm.org |

This data indicates that the S282T mutation has a significantly greater impact on the activity of RO2433-TP compared to PSI-6130-TP asm.org.

Competitive Inhibition Dynamics with RdRp

The triphosphate form of this compound (RO2433-TP) acts as a competitive inhibitor of HCV RdRp asm.orgasm.org. This means it competes with the natural nucleotide substrates (specifically UTP, as it mimics uridine) for binding to the active site of the enzyme mdpi.commdpi.com. By binding to the active site, RO2433-TP prevents the incorporation of the natural nucleotide, thereby halting RNA synthesis. The competitive nature of inhibition is a key aspect of how this nucleoside analog interferes with viral replication.

Interaction with Ribonucleoside Diphosphate (B83284) Reductase (RNR)

Ribonucleoside diphosphate reductase (RNR) is an enzyme essential for DNA synthesis, as it catalyzes the reduction of ribonucleoside diphosphates to deoxyribonucleoside diphosphates wikipedia.orglibretexts.org. The diphosphate form of this compound (2'-MeUDP) has been investigated for its interaction with RNR.

Mechanism-Based Inhibition by Diphosphate Forms

Studies have shown that this compound 5'-diphosphate (2'-MeUDP) can act as a mechanism-based inhibitor of ribonucleoside diphosphate reductase, specifically from Corynebacterium nephridii nih.gov. Mechanism-based inhibition typically involves the enzyme's catalytic mechanism converting the inhibitor into a reactive species that then inactivates the enzyme. In the case of 2'-MeUDP, it is converted to uracil (B121893), suggesting a degradation pathway is involved in its inhibitory mechanism nih.gov.

Another related compound, 2'-C-methyladenosine 5'-diphosphate (2'-MeADP), also acts as a mechanism-based inhibitor of RNR from C. nephridii and is converted to adenine (B156593) nih.gov. Both 2'-MeUDP and 2'-MeADP generate nucleotides with properties expected for the 2'-deoxy-2'-C-methylnucleotides nih.gov. During the reaction with 2'-MeADP, the carbon-cobalt bond of the adenosylcobalamin coenzyme, essential for the activity of this class of RNR, is cleaved irreversibly nih.gov. This irreversible cleavage is a hallmark of mechanism-based inhibition, leading to the inactivation of the enzyme.

Effects on Nucleotide Degradation Pathways

The interaction of this compound diphosphate with RNR involves its conversion to uracil, indicating its entry into nucleotide degradation pathways nih.gov. While the primary focus of this compound research has been its antiviral activity via RdRp inhibition, its interaction with RNR and subsequent degradation highlight potential broader effects on cellular nucleotide pools and metabolism. The degradation of nucleosides and nucleotides is a crucial aspect of maintaining cellular homeostasis nih.govutah.edu. The conversion of 2'-MeUDP to uracil suggests it is processed by enzymes involved in pyrimidine (B1678525) catabolism nih.govnih.gov.

Cellular Processing and Activation Pathways

For this compound and its analogs to exert biological effects, they must undergo intracellular metabolic transformations, primarily phosphorylation, to reach their active triphosphate forms. This process involves a series of enzymatic steps within the host cell.

Intracellular Phosphorylation to Active Triphosphate Forms

Nucleoside analogs typically require conversion to their 5'-triphosphate derivatives to become pharmacologically active tcichemicals.comnih.govfrontiersin.orgsinobiological.comctdbase.org. This holds true for this compound and related compounds, where the triphosphate form is the species that interacts with viral polymerases frontiersin.orgnih.govuni.luuniprot.org. Studies on β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (RO2433, PSI-6206), a uridine (B1682114) congener and a key metabolite of certain antiviral prodrugs, have detailed its metabolic pathway to the active 5'-triphosphate (RO2433-TP) within cells frontiersin.orgnih.govuni.luuniprot.org.

The formation of the active triphosphate from the monophosphate precursor is a crucial step nih.govnih.govuni.lu. This sequential phosphorylation is mediated by cellular kinases.

The phosphorylation of the monophosphate form of this compound analogs to their diphosphate and subsequently triphosphate forms involves cellular UMP-CMP kinase and nucleoside diphosphate kinase nih.govnih.govuni.lu. UMP-CMP kinase (also known as UMP/CMP kinase or CMK) is an enzyme that catalyzes the transfer of a phosphate (B84403) group from ATP to nucleoside monophosphates such as UMP and CMP, yielding their corresponding diphosphates sinobiological.comwikipedia.orgdrugbank.comnovocib.com. Following this, nucleoside diphosphate kinase (NDPK) facilitates the transfer of a phosphate from a nucleoside triphosphate (like ATP) to the newly formed nucleoside diphosphate, resulting in the active nucleoside triphosphate uniprot.orgwikipedia.orgdrugbank.comhmdb.ca. This two-step enzymatic process is essential for the intracellular activation of these nucleoside analogs.

The active form, this compound-5'-triphosphate (such as RO2433-TP or PSI-7409, the active metabolite of sofosbuvir), is generated intracellularly through metabolic pathways nih.govfrontiersin.orgnih.govuni.luuniprot.orgfishersci.frwikipedia.org. In the case of β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), a related cytidine (B196190) analog, its metabolism in cells includes a deamination step that converts the cytidine monophosphate form into the uridine monophosphate congener (RO2433 monophosphate) frontiersin.orgnih.govuni.luuniprot.org. This uridine monophosphate is then subject to the phosphorylation steps described above, catalyzed by UMP-CMP kinase and nucleoside diphosphate kinase, to yield the active triphosphate nih.govuni.lu.

Prodrug strategies have been developed to enhance the intracellular delivery and concentration of the active triphosphate. For instance, phosphoramidate (B1195095) prodrugs, like sofosbuvir (B1194449) (a prodrug of a 2'-deoxy-2'-fluoro-2'-C-methyluridine-5'-monophosphate), are designed to bypass the initial rate-limiting phosphorylation step catalyzed by cellular nucleoside kinases by delivering a masked nucleoside monophosphate directly into cells nih.govsinobiological.comwikipedia.orgnih.govuni-freiburg.demdpi.com. This monophosphate is then efficiently converted to the active triphosphate, leading to higher intracellular levels nih.govsinobiological.comwikipedia.orgnih.govuni-freiburg.demdpi.com.

Incorporation into Nascent RNA and Chain Termination Events

The active triphosphate form of this compound analogs functions by interfering with viral RNA synthesis. These molecules are recognized as substrates by viral RNA-dependent RNA polymerases (RdRp), such as the HCV NS5B polymerase, and are incorporated into the growing viral RNA chain frontiersin.orguniprot.orgidrblab.netnih.govdrugbank.comhmdb.ca.

Upon incorporation into nascent RNA, the presence of the 2'-C-methyl modification leads to chain termination frontiersin.orguniprot.orgidrblab.netnih.govdrugbank.comhmdb.ca. This can occur either immediately after incorporation or be delayed, depending on the specific analog and the polymerase involved hmdb.ca. The 2'-C-methyl group is thought to induce steric hindrance, which prevents the addition of the next natural nucleotide by the polymerase, effectively halting further elongation of the RNA chain sinobiological.comuni.lu. This mechanism classifies 2'-C-methylated nucleoside analogs as non-obligate chain terminators sinobiological.comuni.lu. Studies have demonstrated the incorporation of this compound monophosphate into nascent RNA catalyzed by HCV NS5B, resulting in chain termination frontiersin.orguniprot.orgdrugbank.com.

Deamination Pathways of Related Cytosine Analogues

The metabolic fate of related cytosine analogs, particularly β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), involves deamination as a significant metabolic route frontiersin.orgnih.govuni.luuniprot.orguniprot.org. This process converts the cytosine base to a uracil base, leading to the formation of the corresponding uridine congener, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (RO2433) frontiersin.orgnih.govuni.luuniprot.org. This deamination primarily occurs at the monophosphate level, converting PSI-6130 monophosphate to RO2433 monophosphate nih.govuni.lu.

While cellular cytidine deaminase (CDA) is the enzyme responsible for the hydrolytic deamination of natural cytidine and deoxycytidine, studies indicate that PSI-6130 and 2'-C-methylcytidine are relatively poor substrates for human CDA compared to their natural counterparts nih.gov. The presence of the 2'-C-methyl group appears to reduce the efficiency of the enzyme in processing these modified nucleosides nih.gov. Despite being poor substrates, this deamination pathway is a notable route for the formation of the uridine analog metabolites.

Biophysical and Conformational Studies of Enzyme Binding

The biological activity of this compound analogs is intrinsically linked to their ability to interact with and inhibit viral polymerases. The 2'-C-methyl modification plays a significant role in the biophysical and conformational properties of these nucleosides and their interaction with enzymes.

The presence of the 2'-C-methyl group on the incorporated nucleotide analog is believed to alter the configuration of the sugar moiety in a way that creates steric hindrance within the active site of the viral polymerase sinobiological.comuni.lu. This steric clash prevents the proper binding and incorporation of the subsequent natural nucleotide, leading to the observed chain termination sinobiological.comuni.lu. While detailed high-resolution structural studies specifically of this compound bound to viral polymerases were not extensively detailed in the provided information, the functional outcome of its incorporation and the proposed mechanism of steric hindrance highlight the critical role of the 2'-C-methyl group's position and its influence on the conformation of the nucleoside within the enzyme's active site sinobiological.comuni.luctdbase.org. Studies on other 2'-modified nucleosides further support the concept that modifications at this position can significantly impact sugar pucker and protein-nucleic acid interactions hmdb.caidrblab.netctdbase.org.

Structure Activity Relationship Sar and Rational Design of Analogues

Influence of 2'-C-Methyl Branching on Biological Activity

The presence of a methyl group at the 2'-carbon position of the ribose sugar is a key structural feature of 2'-C-methyluridine and its analogues. This modification significantly influences the conformation of the sugar ring, often favoring a C3'-endo sugar pucker, which is typical of RNA. oup.com This conformational preference can impact recognition and processing by viral and host enzymes, such as polymerases and kinases.

Research has shown that 2'-C-methylated nucleosides can act as broad-range inhibitors of various single-stranded positive-sense RNA viruses. nih.gov The 2'-C-methyl substituent can affect the nucleoside's susceptibility to enzymatic cleavage of the glycosidic bond, a process that can inactivate nucleoside drugs. nih.govnih.gov The steric bulk and electronic effects of the methyl group at this position play a crucial role in these interactions.

Studies comparing the antiviral activity of 2'-C-methylated nucleosides have demonstrated that the position of a methyl substituent on the sugar can lead to profound differences in activity. nih.gov While 2'-C-methyl modifications are generally important structural determinants for suppressing viral replication, the specific activity can vary depending on the virus and the exact nucleoside structure. nih.gov

Impact of Nucleobase Identity on Antiviral Efficacy

The identity of the nucleobase attached to the sugar moiety significantly influences the antiviral efficacy of 2'-C-methylated nucleoside analogues. Different nucleobases (adenine, guanine, cytosine, thymine, and uridine) result in compounds with varying potencies against different viruses.

For instance, studies on 2'-C-methylated nucleosides as inhibitors of West Nile virus (WNV) replication showed that the antiviral activity was strongly influenced by the heterocyclic nucleobase. nih.gov The observed order of activity for 2'-C-methylated nucleosides against WNV was 2'-C-methyladenosine > 2'-C-methylcytidine > 2'-C-methylguanosine > this compound. nih.gov This indicates that while the 2'-C-methyl modification is important, the nucleobase dictates the specificity and potency against a particular virus. The relatively low in vitro antiviral activity of this compound compared to other 2'-C-methylated nucleosides has also been reported for other viruses like TBEV and ZIKV. nih.gov

Steric and Electronic Effects of Sugar Modifications

The presence of a substituent at the 2'-position, such as a methyl or fluorine group, greatly influences the "sugar pucker" conformation of the furanose ring. nih.govnih.govresearchgate.net This conformational change, in turn, affects the interaction of the nucleoside analogue with various enzymes involved in its metabolism and mechanism of action, such as kinases and viral polymerases. nih.govnih.gov Steric clashes between sugar modifications and enzyme active sites can also contribute to the observed activity profiles. acs.org

Electronic effects, such as the electronegativity of substituents like fluorine, can further influence the sugar conformation and the stability of neighboring bonds. nih.govnih.gov For example, fluorine at the 2'-position can decrease the susceptibility of the glycosidic bond to enzymatic cleavage. nih.govnih.gov These combined steric and electronic effects are critical considerations in the design of nucleoside analogues with improved pharmacological properties.

Structure-Activity Correlates for Ribose Modifications

Specific modifications to the ribose sugar, beyond the 2'-C-methyl group, have been explored to modulate the activity of nucleoside analogues. These modifications can impact sugar puckering, conformational dynamics, and interactions with target proteins. researchgate.net

For instance, modifications at the 4'-position of the sugar have been shown to alter the reactivity of the 3' and 5'-hydroxyl groups due to steric effects. nih.gov The introduction of a fluorine atom at the 2'-position, often in combination with a 2'-C-methyl group (e.g., in 2'-deoxy-2'-fluoro-2'-C-methyluridine analogues), is a well-established strategy to influence sugar conformation and enhance nuclease resistance. nih.govnih.govoup.com These modifications can lock the sugar into a preferred conformation, affecting recognition by different enzymes. nih.govnih.gov

Studies on ribose-modified nucleosides have revealed that the position and nature of substituents can have position-specific effects on biological activity, including the modulation of immunostimulation by RNA molecules. nih.gov The effectiveness of modifications can correlate with the size of the substituent at the 2'-position. nih.gov

Computational Modeling in Analogue Design

Computational modeling plays an increasingly important role in the rational design of nucleoside analogues and the understanding of their SAR. In silico methods can predict pharmacokinetic properties, interactions with key enzymes, and the stability of these compounds in biological environments, thereby streamlining the drug design process. researchgate.net

Computational simulations, often based on experimental structures of viral enzymes like RNA-dependent RNA polymerase (RdRp) bound to nucleoside analogues, can provide molecular insights into the mechanisms of inhibition. nih.govacs.org These models can help elucidate the binding modes, key interactions between the analogue and the enzyme active site, and the effects of structural modifications on binding affinity and inhibitory potency. nih.govacs.org

Molecular modeling can also be used to predict the conformational preferences of modified nucleosides and how these preferences influence their recognition by target enzymes. acs.org By integrating computational insights with experimental data, researchers can make more informed decisions in the design of novel nucleoside analogues with optimized activity and reduced off-target effects. acs.orgbiorxiv.org

Stereochemical Considerations in Prodrug Design and Activity

The design of prodrugs is a common strategy to improve the delivery and intracellular activation of nucleoside analogues. For nucleoside monophosphate prodrugs, such as those based on the ProTide technology, the introduction of a phosphorus stereocenter can significantly impact biological activity. tandfonline.comnih.govresearchgate.net

ProTides, which are designed to deliver the nucleoside monophosphate intracellularly, involve masking the phosphate (B84403) group with moieties that are cleaved inside cells. tandfonline.comacs.org This process can create a stereogenic center at the phosphorus atom, resulting in diastereomers that may exhibit different pharmacokinetic properties, metabolic activation rates, and interactions with target enzymes. tandfonline.comnih.govresearchgate.net

Studies have shown that the stereochemistry at the phosphorus center of phosphoramidate (B1195095) prodrugs can dramatically impact biological activity. nih.govresearchgate.net For example, for certain nucleoside monophosphate prodrugs, one phosphorus stereoisomer has been found to be significantly more active than the other. nih.govresearchgate.net This highlights the importance of considering and controlling the stereochemistry during the synthesis and evaluation of nucleoside analogue prodrugs to optimize their therapeutic potential. tandfonline.comnih.gov

Pre Clinical Biological Activity and Selectivity in in Vitro and Cellular Models

Evaluation of Antiviral Activity in Cell-Based Assays

Cell-based assays are crucial for assessing the inhibitory effects of antiviral compounds on viral replication in a living cellular environment. Studies involving 2'-C-methyluridine have explored its activity against a range of RNA viruses, with a particular focus on flaviviruses and the Hepatitis C virus (HCV).

Broad-Spectrum Activity Against RNA Viruses

2'-C-methylated nucleosides, as a class, have demonstrated broad-range inhibitory activity against a variety of single-stranded positive-sense RNA viruses wikipedia.orgcenmed.com. However, the antiviral activity of this compound itself has been reported to be surprisingly low in some in vitro studies compared to other 2'-C-methylated nucleosides like 2'-C-methyladenosine and 2'-C-methylcytidine wikipedia.org. The order of anti-West Nile virus (WNV) activity among 2'-C-methylated nucleosides was shown to decrease in the order: 2'-C-methyladenosine > 2'-C-methylcytidine > 2'-C-methylguanosine > this compound wikipedia.org. The relatively lower activity of this compound might be attributed to rapid degradation by cellular uridine (B1682114) phosphorylase wikipedia.org.

Specificity Against Flaviviruses (e.g., BVDV, YFV, WNV, ZIKV, DENV)

This compound and other 2'-C-methyl branched pyrimidine (B1678525) ribonucleoside analogues have been evaluated for their activity against viruses representative of the Flaviviridae family, including Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), Dengue Virus (DENV), and West Nile Virus (WNV) cenmed.commims.comctdbase.org. While this compound has shown some inhibitory activity against several single-stranded positive-sense RNA viruses, including some flaviviruses cenmed.com, its potency can vary. For instance, this compound exhibited only weak inhibitory activity against WNV in Vero cells and was almost inactive in porcine kidney stable (PS) cells wikipedia.org. Similarly, surprisingly low in vitro antiviral activity for this compound was reported for Tick-borne encephalitis virus (TBEV) and Zika virus (ZIKV) with EC₅₀ values of 11.1 ± 0.4 μM and 45.45 ± 0.64 μM, respectively wikipedia.org. In contrast, other 2'-C-methylated nucleosides, such as 2'-C-methylcytidine, demonstrated more potent activity against several of these viruses cenmed.com.

Efficacy in Hepatitis C Virus (HCV) Replicon Systems

The efficacy of this compound and its analogs has been particularly investigated in the context of Hepatitis C virus (HCV) replicon systems, which are widely used to study HCV replication in cell culture guidechem.comnih.govresearchgate.nettcichemicals.comwikipedia.orgctdbase.orguni.lunih.govnih.govfishersci.com. While this compound itself has been reported to have limited activity in HCV replicon assays, this is often attributed to poor metabolic conversion to its active triphosphate form within cells tcichemicals.comuni.lumedchemexpress.com. However, prodrugs and modified analogs of this compound have shown significant potency in these systems guidechem.comresearchgate.nettcichemicals.comuni.lunih.govfishersci.com. For example, PSI-7851, a pronucleotide of β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine monophosphate (a fluorinated analog of this compound), demonstrated potent and pan-genotype inhibition of HCV replication in replicon assays, with a 50% effective concentration (EC₅₀) of 0.075 ± 0.050 μM against the genotype 1b replicon tcichemicals.comuni.lunih.gov. This highlights that appropriate modifications can significantly enhance the antiviral efficacy of the uridine scaffold.

Assessment of Selectivity in Cellular Systems

Assessing the selectivity of an antiviral compound involves evaluating its toxicity to host cells compared to its inhibitory effect on the virus. This is often represented by the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC₅₀) to the effective antiviral concentration (EC₅₀).

Generally, 2'-C-methyl-modified nucleosides have been reported to exert low cytotoxicity in various cell lines tested wikipedia.org. For instance, in studies evaluating activity against WNV, 2'-C-methyl-modified nucleosides showed 50% cytotoxic concentrations (CC₅₀) greater than 50 μM in both PS and Vero cells wikipedia.org.

PSI-7851, a related nucleotide analog, has been described as a specific HCV inhibitor, lacking antiviral activity against other closely related and unrelated viruses tcichemicals.comnih.gov. Its active triphosphate form, PSI-7409, also lacked significant activity against cellular DNA and RNA polymerases, indicating a favorable selectivity profile at the enzymatic level tcichemicals.comnih.gov.

Comparative Studies of Enantiomeric Forms

Studies comparing the antiviral activity of the enantiomeric forms of 2'-C-methylated nucleosides have been conducted to understand the stereochemical requirements for activity. In one study evaluating 2'-C-methyl-cytidine and -uridine, it was found that only the D-enantiomers exhibited potent activities against single-stranded positive-sense and double-stranded RNA viruses, while the L-enantiomers were inactive cenmed.com. This suggests that the biological targets, such as viral RNA-dependent RNA polymerases, have a specific preference for the D-configuration of the sugar moiety.

Data Tables

While specific EC₅₀ and CC₅₀ values for this compound across a broad range of viruses were not consistently available in a format suitable for a single comprehensive table from the search results, the following table summarizes some reported activities and cytotoxicity for this compound and related compounds in specific contexts.

| Compound | Virus/System | Cell Line | Assay Type | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index | Source(s) |

| This compound | WNV | PS | Antiviral Assay | > 50 | > 50 | > 1 | wikipedia.org |

| This compound | WNV | Vero | Antiviral Assay | Weak inhibition | > 50 | > 1 | wikipedia.org |

| This compound | TBEV | N/A | Antiviral Assay | 11.1 ± 0.4 | N/A | N/A | wikipedia.org |

| This compound | ZIKV | N/A | Antiviral Assay | 45.45 ± 0.64 | N/A | N/A | wikipedia.org |

| PSI-7851 | HCV Genotype 1b Replicon | ET-lunet | Replicon Assay | 0.075 ± 0.050 | > 100 | > 1333 | tcichemicals.comuni.lunih.gov |

| PSI-6206 (Fluorinated analog) | HCV Replicon | N/A | Replicon Assay | > 100 (EC₉₀) | N/A | N/A | medchemexpress.com |

Metabolism and Pharmacological Disposition in Pre Clinical Systems

Cellular Metabolism of 2'-C-Methyluridine and its Prodrugs

Nucleoside analogs, including this compound, typically require intracellular phosphorylation to their corresponding 5'-triphosphates to exert pharmacological activity, often by inhibiting viral polymerases. The efficiency of these phosphorylation steps is a key determinant of their antiviral potency. However, the direct nucleoside form of this compound (sometimes referred to as PSI-6206) has been shown to be poorly phosphorylated by cellular enzymes, limiting its conversion to the active triphosphate form (PSI-7409) in some cellular systems. asm.orgusu.edu This inefficient initial phosphorylation step can be a rate-limiting factor in the metabolic activation of nucleoside inhibitors. asm.org

To overcome this limitation, pronucleotide or phosphoramidate (B1195095) prodrug strategies have been developed. usu.edunih.govacs.org These prodrugs are designed to bypass the initial phosphorylation step by delivering a masked monophosphate form of the nucleoside into the cell. nih.govacs.orgasm.org Once inside the cell, the prodrug undergoes enzymatic cleavage to release the nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate by cellular kinases like UMP-CMP kinase and nucleoside diphosphate (B83284) kinase. nih.govasm.orgnih.gov This approach has been successfully applied to deliver 2'-F-2'-C-methyluridine monophosphate (PSI-7411), the monophosphate of 2'-F-2'-C-methyluridine (PSI-6206), using a phosphoramidate prodrug (PSI-7851). usu.edunih.gov

Interestingly, the metabolism of certain cytidine (B196190) analogs, such as β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), can also lead to the formation of the triphosphate of the corresponding uridine (B1682114) congener, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine (RO2433 or PSI-6206). asm.orgnih.govresearchgate.net This occurs through the deamination of the cytidine analog monophosphate, followed by phosphorylation of the resulting uridine monophosphate by cellular kinases. asm.orgnih.gov

Intracellular Half-Life of Active Metabolites

The intracellular half-life of the active triphosphate metabolite is a critical factor influencing the duration of its pharmacological effect. For PSI-7409, the active 5'-triphosphate form of 2'-F-2'-C-methyluridine, a long intracellular half-life has been observed in pre-clinical studies. In primary human hepatocytes, PSI-7409 demonstrated a half-life of approximately 38 hours. nih.govresearchgate.netresearchgate.net This is significantly longer than the half-life reported for the triphosphate of the related cytidine analog, PSI-6130-TP, which was approximately 4.7 hours in the same system. researchgate.netresearchgate.net

Another example, 2'-C-methyl guanosine (B1672433) triphosphate (2'-C-MeGTP), derived from a prodrug of 6-O-methyl-2'-C-methyl guanosine, showed an intracellular half-life of approximately 24 hours in replicon cells and primary human hepatocyte cultures. nih.gov The extended intracellular half-life of these triphosphate metabolites suggests that sustained intracellular concentrations sufficient for antiviral activity can be achieved. nih.gov

Role of Cellular Enzymes in Metabolic Transformations

Cellular enzymes play a pivotal role in the metabolic activation and transformation of this compound and its prodrugs. For nucleoside analogs to become active, they must be phosphorylated by cellular kinases to their triphosphate forms. asm.orgusu.edu However, the efficiency of this initial phosphorylation step can vary depending on the specific nucleoside analog and the cellular kinase involved. For instance, 2'-F-2'-C-methyluridine (PSI-6206) is not efficiently converted to its monophosphate by typical nucleoside kinases, including uridine-cytidine kinase, deoxycytidine kinase, and thymidine (B127349) kinase 1 or 2. asm.org

Prodrug strategies aim to bypass this limitation by utilizing other enzymatic pathways for activation. Phosphoramidate prodrugs, for example, are metabolized by cellular enzymes to release the nucleoside monophosphate. This metabolic conversion often involves a two-step enzymatic process. acs.org Enzymes such as carboxypeptidases and phosphoramidases are implicated in the activation of certain types of phosphoramidate prodrugs. acs.org HepDirect prodrugs, another type, undergo hydroxylation by enzymes like CYP3A4 in the liver, leading to spontaneous hydrolysis and release of the payload. acs.org Cellular esterases can also be involved in the metabolism of other prodrug types, such as mixed acyloxyalkyl prodrugs. acs.org

Furthermore, cellular enzymes are involved in the interconversion of related nucleoside analogs. As mentioned earlier, the deamination of PSI-6130 monophosphate by a cellular deaminase is necessary for the formation of RO2433 monophosphate, which is then phosphorylated to RO2433-TP by UMP-CMP kinase and nucleoside diphosphate kinase. asm.orgnih.gov This highlights the complex interplay of cellular enzymes in determining the metabolic fate of these compounds.

The 2'-C-methyl modification itself can influence the interaction with enzymes. Studies have suggested that the presence of a 2'-C-methyl group can decrease the efficiency of certain enzymes, such as cytidine deaminase, when acting on related cytidine analogs. asm.org

Degradation Pathways in Cellular Extracts

While the focus is often on the activation of this compound and its prodrugs to their active triphosphate forms, understanding their degradation pathways is also important for a complete picture of their pharmacological disposition. Cellular extracts contain a variety of enzymes that can metabolize or degrade nucleosides and nucleotides.

Studies on the stability of modified nucleosides have indicated that modifications like the 2'-C-methyl group can confer resistance to enzymatic degradation. For example, a tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine showed a half-life greater than 6 hours in human liver microsomes, in contrast to compounds that are more readily metabolized. benchchem.com Liver microsomes contain a significant portion of hepatic drug-metabolizing enzymes, including cytochrome P450 enzymes, which are involved in phase I metabolism. evotec.comnews-medical.net They can also be used to study phase II metabolism under appropriate conditions. evotec.com

General protein degradation pathways in cells include the ubiquitin-proteasome system (UPS) and the lysosomal pathway. thermofisher.comthermofisher.complos.orgmdpi.com The UPS primarily targets intracellular proteins for degradation after they are tagged with ubiquitin. thermofisher.comthermofisher.com The lysosomal pathway is involved in the degradation of extracellular proteins and can also degrade intracellular components through processes like autophagy. thermofisher.complos.org While these pathways are central to protein turnover, the degradation of nucleoside analogs and their metabolites would primarily involve enzymes like nucleotidases, phosphatases, and potentially nucleoside hydrolases or phosphorylases, depending on the specific structure and the cellular compartment.

For instance, nucleoside hydrolases are enzymes that cleave the glycosidic bond of nucleosides, yielding a base and a sugar. A 2'-O-methyluridine hydrolase has been identified, highlighting the existence of enzymes capable of degrading modified uridine nucleosides. mdpi.com In plant pyrimidine (B1678525) metabolism, nucleoside hydrolases are involved in the degradation of uridine and methylated uridines to uracil (B121893) and ribose. oup.comnih.gov Cytidine deaminase is another enzyme involved in pyrimidine metabolism, converting cytidine to uridine and 5-methylcytidine (B43896) to 5-methyluridine. oup.comnih.gov While these examples primarily relate to naturally occurring nucleosides and modifications, they illustrate the types of enzymatic activities present in cellular extracts that could potentially contribute to the degradation of synthetic nucleoside analogs like this compound.

Molecular Mechanisms of Resistance

Viral Polymerase Mutations Leading to Reduced Susceptibility

Mutations in the viral polymerase are a key mechanism by which viruses develop reduced susceptibility to nucleoside analogs. For hepatitis C virus (HCV), the NS5B polymerase is the primary target of such inhibitors. A well-characterized mutation conferring resistance to 2'-C-methyl-modified nucleoside inhibitors in HCV NS5B is the S282T substitution. nih.govasm.org This mutation has been shown to reduce the sensitivity to various 2'-C-methyl-modified nucleoside analogs. nih.govasm.orgnih.gov

Studies have demonstrated that the S282T mutation in HCV RdRp confers resistance to several 2'-modified pyrimidine (B1678525) analogs, including sofosbuvir (B1194449) (a prodrug of 2'-fluoro-2'-C-methyluridine monophosphate), by reducing their incorporation efficiency. acs.org The analogous mutation (S603T) in the tick-borne encephalitis virus (TBEV) NS5 RdRp also confers resistance to various 2'-C-methylated nucleoside derivatives, including 2'-C-methyluridine. nih.gov This mutation in TBEV resulted in a significantly lower sensitivity to 7-deaza-2'-C-methyladenosine (a 2'-methyl nucleoside analog), with a 46-fold increase in EC₅₀ compared to the wild-type virus. nih.gov The S603T TBEV mutant also showed high levels of cross-resistance (8- to 30-fold reduction in inhibitory effects) to other 2'-C-methyl-modified nucleosides, including this compound. nih.gov

While single amino acid mutations like S282T can confer resistance, they may also impose a fitness cost on viral replication. nih.gov

Nucleotide-Mediated Excision by Viral Enzymes

Beyond polymerase mutations, viruses can employ nucleotide-mediated excision mechanisms to remove incorporated nucleoside analogs from the growing RNA chain, thereby counteracting their inhibitory effects. HCV NS5B polymerase, for instance, has been shown to possess the ability to efficiently remove chain terminators through a nucleotide-mediated excision reaction. utexas.edunih.gov

Characterization of Excision Kinetics

Kinetic studies have been employed to characterize the efficiency of nucleotide-mediated excision by viral polymerases. For HCV NS5B, transient-state kinetics have been used to measure the rates of incorporation and excision of nucleoside analogs. utexas.edu These studies reveal that while some analogs, like certain CTP analogs, are readily incorporated, they can also be efficiently excised. utexas.edu In contrast, UMP analogs are generally incorporated more slowly. nih.gov

Impact of Nucleoside Modifications on Excision Resistance

The nature and position of modifications on the nucleoside analog significantly impact their resistance to excision by viral enzymes. For HCV NS5B, modifications at the 2'-carbon of the UTP ribose ring have been shown to dramatically decrease the rates of excision. utexas.edunih.gov Specifically, 2'-C modifications of UTP can reduce excision to undetectable levels. nih.gov This resistance to excision is considered a key factor in the clinical effectiveness of certain nucleoside analog prodrugs, such as sofosbuvir (metabolized to 2'-fluoro-2'-C-methyluridine-5'-triphosphate), compared to analogs that are more susceptible to excision. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization of Interactions (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), play a vital role in the structural elucidation and characterization of 2'-C-methyluridine and its synthetic precursors or metabolic products. NMR spectroscopy, including 1H NMR and 13C NMR, is employed to confirm the chemical structure, stereochemistry, and purity of synthesized compounds nih.govchemicalbook.comresearchgate.netchemicalbook.comacs.org. Analysis of chemical shifts and coupling constants provides detailed information about the atomic connectivity and spatial arrangement within the molecule. For instance, 1H NMR spectra for 2'-deoxy-2'-fluoro-2'-C-methyluridine have been reported, aiding in its identification and characterization chemicalbook.com.

Mass spectrometry is extensively used for determining the molecular weight and elemental composition of this compound and its derivatives mdpi.comnih.govresearchgate.netnih.gov. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are applied to analyze reaction mixtures, confirm the identity of purified compounds, and study the metabolic fate of nucleoside analogs in biological systems mdpi.comnih.govresearchgate.netnih.gov. HPLC-MS/MS methods have been developed and applied to quantify monomethylated ribonucleosides, including 2'-O-methyluridine (Um), in biological samples, demonstrating the utility of MS in detecting and quantifying modified nucleosides in complex matrices nih.govresearchgate.net.

Crystallographic Analysis of Compound-Protein Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including small compounds and protein-ligand complexes. In the context of this compound research, crystallography has been applied to determine the structure of related phosphoramidate (B1195095) prodrugs, such as PSI-7977, a prodrug of β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine monophosphate acs.orgacs.orgresearchgate.net. Determining the crystal structure of the single diastereomer of PSI-7977 was crucial for establishing its Sp phosphoramidate stereochemistry and correlating it with biological activity acs.orgacs.orgresearchgate.net. While direct crystal structures of this compound bound to target proteins are not explicitly detailed in the provided snippets, protein crystallography in general is a standard method for understanding the binding modes and interactions between small molecule inhibitors and their protein targets, such as viral polymerases nih.govcornell.edu. This structural information is invaluable for rational drug design and optimization.

Enzyme Kinetics and Transient-State Kinetic Studies

Transient-state kinetics, also known as pre-steady-state kinetics, offers a more detailed view by examining the individual steps of an enzymatic reaction, including substrate binding, conformational changes, catalysis, and product release wustl.eduscribd.com. This approach is particularly useful for understanding the mechanism of chain termination by nucleoside analogs. Transient-state kinetic studies have been employed to investigate the interaction of nucleotide analogs, including 2'-fluoro-2'-C-methyluridine-5'-triphosphate, with the HCV NS5B polymerase elongation complex researchgate.netnih.govresearchgate.net. These studies can reveal the rates of incorporation of the analog into the growing RNA chain and the efficiency with which the polymerase can excise the incorporated analog nih.gov. For example, modifications at the 2'-carbon of the ribose ring in uridine (B1682114) triphosphate analogs were shown to decrease the rates of excision by NS5B to an undetectable level, contributing to the effectiveness of these inhibitors nih.gov.

High-Throughput Screening in Analogue Discovery

High-throughput screening (HTS) is a widely used method in drug discovery to rapidly screen large libraries of chemical compounds for desired biological activity. HTS has played a role in the identification of nucleoside analogs with antiviral properties, including those with a 2'-C-methyl substituent researchgate.netresearchgate.net. Initial screening efforts identified adenosine (B11128) and cytidine (B196190) analogs containing the 2'-C-methyl group as hits with selective anti-HCV activity in cell-based assays researchgate.netresearchgate.net.

Beyond initial hit identification, HTS is also valuable for evaluating the activity of synthesized analogs and optimizing their properties. For instance, a phenotypic high-content imaging assay for assessing antiviral activity against Zika virus (ZIKV) utilized 2'-C-methylribonucleosides to train and validate the assay nih.gov. This demonstrates how HTS platforms can be adapted to evaluate the biological effects of modified nucleosides in a high-throughput format, facilitating the discovery and characterization of new antiviral agents nih.govsygnaturediscovery.com.

Cell-Based Replicon Assays for Biological Evaluation

Cell-based replicon assays are a critical tool for evaluating the antiviral efficacy of compounds that target viral replication, particularly for viruses like HCV. These assays utilize cell lines that harbor a subgenomic viral replicon, which replicates autonomously and allows for the assessment of compounds that inhibit viral RNA synthesis without the need for a complete viral life cycle acs.orgacs.orgasm.orgnih.govnih.gov.

This compound and its prodrugs and analogs have been extensively evaluated using HCV replicon assays in cell lines such as Huh-7 and Huh-lunet cells acs.orgacs.orgresearchgate.netresearchgate.netacs.orgasm.orgnih.govnih.govmedchemexpress.commedchemexpress.comresearchgate.net. These assays provide key data on the potency of the compounds, typically expressed as the 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50% asm.orgacs.orgnih.govmedchemexpress.com. For example, phosphoramidate prodrugs of 4'-fluoro-2'-C-substituted uridines, including analogs of this compound, demonstrated potent activity in HCV subgenomic replicon assays with EC50 values as low as 20 nM acs.orgnih.gov.

Future Research Directions and Unanswered Questions

Exploration of Novel 2'-C-Methyluridine Analogues

The modification at the 2'-carbon of uridine (B1682114) to introduce a methyl group has been shown to impact the behavior of the resulting nucleoside biosynth.com. This suggests that further modifications to the this compound scaffold, or the creation of novel analogues, could yield compounds with altered or enhanced properties. Research into novel analogues is crucial for identifying compounds with improved efficacy, altered metabolic profiles, or activity against a broader range of biological targets. For instance, studies have explored combining the 2'-methyl modification with other changes, such as fluorination at the 2' position, leading to compounds like 2'-deoxy-2'-fluoro-2'-C-methyluridine, which is related to the active component of some antiviral therapies nih.govnih.gov. However, the full spectrum of structural modifications possible and their resulting biological effects remains largely unexplored.

Future research could involve systematic structural variation of the nucleobase, the sugar moiety (beyond the 2'-C-methyl group), and the phosphoramidate (B1195095) or other prodrug modifications. nih.govmdpi.com For example, exploring different substituents at the 2'-C position or incorporating other modifications on the ribose ring could lead to analogues with tuned interactions with viral or host enzymes. bocsci.com The impact of these modifications on cellular uptake, phosphorylation, and metabolic stability also needs thorough investigation. nih.govasm.org

Interactive Table 1: Examples of 2'-C-Methylated Nucleoside Analogues and Observed Activities (Based on Search Results)

| Compound Name | Modification(s) | Observed Activity / Relevance | Source(s) |

| This compound | Methyl at 2'-C | Uridine analog, potential research tool biosynth.commedchemexpress.com. Weak anti-WNV activity asm.orgnih.gov. | biosynth.commedchemexpress.comasm.orgnih.gov |

| 4'-C-Fluoro-2'-C-methyluridine | Methyl at 2'-C, Fluorine at 4'-C | Modified uridine, useful in molecular biology applications bocsci.com. | bocsci.com |

| 2'-Deoxy-2'-fluoro-2'-C-methyluridine (PSI-6206) | Methyl at 2'-C, Fluorine at 2'-deoxy | Related to active antiviral compounds, requires pronucleotide strategy for activity nih.gov. | nih.gov |

| 2'-C-methylcytidine | Methyl at 2'-C (Cytidine analog) | Potent anti-DENV activity researchgate.net. Inhibits norovirus replication researchgate.net. More potent antiviral activity than this compound against some viruses asm.orgnih.gov. | asm.orgnih.govresearchgate.net |

| 7-deaza-2'-C-methyladenosine | Methyl at 2'-C (Adenosine analog), 7-deaza modification | Highly effective inhibitor of WNV replication asm.orgnih.gov. Most potent anti-WNV activity among tested 2'-C-methylated nucleosides asm.orgnih.gov. | asm.orgnih.gov |

Note: This table is based on information found in the provided search snippets and is intended for illustrative purposes related to the exploration of analogues.

Unanswered questions in this area include: What specific structural features are critical for desired biological activity (e.g., antiviral)? How do different modifications influence the metabolic fate and cellular distribution of the analogues? Can modifications enhance selectivity for viral enzymes over host enzymes, thereby reducing potential off-target effects?

Understanding Complex Molecular Interactions

The biological activity of this compound and its analogues is contingent upon their interactions with various cellular and viral components. While it is known that some 2'-C-methylated nucleosides can act as inhibitors of viral RNA-dependent RNA polymerases (RdRps) after being phosphorylated to their triphosphate forms, the detailed molecular mechanisms of these interactions are not always fully elucidated. nih.govnih.govresearchgate.net For example, the exact binding modes, the conformational changes induced in the enzymes upon binding, and the factors influencing the efficiency of incorporation into nascent RNA chains require further in-depth study. nih.gov

Future research should employ advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to visualize the interactions between the active triphosphate forms of this compound analogues and their target enzymes at high resolution. researchgate.net Computational methods, such as molecular dynamics simulations, can complement experimental studies by providing insights into the dynamics of these interactions and identifying key residues involved in binding and catalysis. rsc.org

Furthermore, understanding the interactions with host cellular enzymes involved in nucleoside metabolism, such as kinases and phosphorylases, is crucial for predicting the intracellular concentrations of the active triphosphate forms and identifying potential metabolic liabilities. asm.orgnih.gov Research has shown that the metabolic fate of 2'-C-methylated nucleosides can vary, impacting their efficacy. nih.govasm.org

Unanswered questions include: What are the precise binding pockets of this compound triphosphates in different viral RdRps? How do subtle structural differences in analogues affect their binding affinity and inhibitory potency? What host enzymes are primarily responsible for the activation and degradation of this compound and its analogues, and how can these pathways be modulated?

Identification of New Enzymatic Targets

Future research could utilize unbiased approaches, such as activity-based protein profiling or thermal proteome profiling, to identify proteins that interact with this compound or its active metabolites within cells. mdpi.com Biochemical assays can then be used to validate these interactions and determine the kinetic parameters of inhibition.

Given that this compound is a uridine analog, exploring its potential interactions with enzymes involved in host RNA metabolism, modification, or degradation could also be fruitful. mdpi.com While 2'-O-methyl modifications are known to affect interactions with nucleases, the impact of a 2'-C-methyl group on such processes warrants further investigation. rsc.orgmdpi.com

Unanswered questions include: Does this compound or its metabolites interact with host enzymes other than those involved in basic nucleoside metabolism? Are there viral enzymes, besides the primary RdRp target, that are affected by these compounds? Could interactions with host factors contribute to the antiviral or other observed activities?

Advancements in Synthetic Methodologies

Efficient and scalable synthesis of this compound and its analogues is essential for their further research and potential development as therapeutic agents. While methods for synthesizing 2'-C-methylated nucleosides exist, ongoing research is needed to develop more practical, cost-effective, and stereoselective synthetic routes. acs.orgmdpi.comresearchgate.netbeilstein-journals.org

Furthermore, research into the solid-phase synthesis of oligonucleotides containing this compound or its analogues is important for their application in antisense or other nucleic acid-based therapies. rsc.orggoogle.com

Unanswered questions include: Can more efficient and environmentally friendly synthetic routes to this compound and its key intermediates be developed? How can stereocontrol be improved in the synthesis of 2'-C-methylated nucleosides with multiple chiral centers? What are the most effective strategies for incorporating this compound and its analogues into longer oligonucleotides?

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2'-C-methyluridine and its derivatives?

- Methodological Answer : Synthesis optimization should focus on protecting group strategies (e.g., 4-methoxytrityl or benzoyl groups) to stabilize reactive hydroxyl groups during nucleoside modification. For example, benzoyl chloride is used to protect this compound's 2' and 3' hydroxyls, followed by purification via silica gel chromatography with gradients like DCM/EtOAc . Reaction monitoring via TLC or HPLC ensures intermediate purity. Yield improvements (e.g., 77% for 2',3'-di-O-benzoyl derivatives) depend on stoichiometric control and anhydrous conditions .

Q. How can researchers confirm the structural identity and purity of synthesized this compound analogs?

- Methodological Answer : Use high-resolution mass spectrometry (HR-ESI-MS) for molecular weight confirmation (e.g., [M+H]+ observed at 674.2603 vs. calculated 674.2609) and NMR to verify stereochemistry. Key NMR signals include 2'-CH3 (δ 20.55 ppm) and sugar proton shifts (C2" at δ 70.76 ppm) . Purity should be validated via reverse-phase HPLC with UV detection at 260 nm, ensuring ≥95% purity for biological assays.

Q. What experimental approaches are used to study this compound's role in viral polymerase inhibition?

- Methodological Answer : Employ enzyme inhibition assays (e.g., HCV NS5B polymerase) using radiolabeled nucleotides. Measure IC50 values via linear regression of inhibition percentages across triplicate experiments . For cellular efficacy, quantify EC90 values in HCV replicon systems, noting that PSI-6206 (a this compound derivative) exhibits low potency (EC90 >100 μM) unless metabolically activated to its triphosphate form .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy of this compound derivatives?

- Methodological Answer : Discrepancies (e.g., PSI-6206's low cellular EC90 vs. its triphosphate's high potency) arise from metabolic activation efficiency. To address this:

- Perform phosphorylation assays in primary hepatocytes to quantify triphosphate formation kinetics .

- Compare tissue-specific metabolism using LC-MS/MS to measure intracellular nucleotide levels .

- Validate enzyme binding via X-ray crystallography of NS5B polymerase with this compound triphosphate .

Q. What strategies are effective in controlling polymorphic forms of this compound during pharmaceutical scale-up?

- Methodological Answer : Polymorphic transitions (e.g., dihydrate → hemihydrate → anhydrous) require process analytical technology (PAT) . Monitor crystallization in real-time using Raman spectroscopy to track phase changes. Adjust distillation drying parameters (temperature, pressure) to favor anhydrous form formation. Process modeling (e.g., solubility curves in water/EtOH mixtures) ensures reproducibility at manufacturing scale .

Q. How can researchers design experiments to probe structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Modify the ribose ring : Introduce fluoro or methyl groups at 2' positions to assess steric effects on polymerase binding .

- Evaluate protecting groups : Compare benzoyl vs. acetyl groups for stability in biological matrices (e.g., human plasma) .

- Use molecular dynamics simulations to predict interactions with viral polymerases, guiding synthesis of high-priority analogs.

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound intermediates across labs?

- Methodological Answer :

- Standardize solvent systems : Use anhydrous pyridine for benzoylation and DCM/EtOAc (7:3) for chromatography .

- Document critical parameters : Reaction time (e.g., overnight stirring for benzoyl chloride reactions), temperature (room temp for acid-sensitive steps), and humidity control (<30% for hygroscopic intermediates).

- Cross-validate spectra : Share raw NMR/MS data via repositories like Zenodo to enable peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.